Cas no 90104-21-5 ((2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid)
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-2-carboxylic acid
- (S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl)ester, (S)-
- 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- 4,5-dihydro-1H-pyrrole-1.5-dicarboxylic acid 1-(1,1-dimethylethyl)
- N-tert-butoxycarbonyl-4,5-dehydro-L-proline
- (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylicacid
- SCHEMBL2249916
- (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
- A917143
- 90104-21-5
- CS-0183450
- DTXSID50732965
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- MDL: MFCD13151928
- Inchi: 1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4,6-7H,5H2,1-3H3,(H,12,13)/t7-/m0/s1
- InChI Key: BGAMGLYMXSMZPL-ZETCQYMHSA-N
- SMILES: O(C(N1C=CC[C@H]1C(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 213.10000
- Monoisotopic Mass: 213.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84000
- LogP: 1.53200
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Pricemore >>
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90104-21-5 | 95% | 1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07610-100.0mg |
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90104-21-5 | 95% | 100.0mg |
¥944.0000 | 2025-04-11 |
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Suppliers
(2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid
Comprehensive Overview of (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid (CAS No. 90104-21-5)
The compound (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid (CAS No. 90104-21-5) is a chiral pyrrole derivative widely utilized in pharmaceutical synthesis and organic chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, makes it a versatile intermediate for drug development, particularly in the synthesis of protease inhibitors and peptidomimetics. The 2,3-dihydro-1H-pyrrole scaffold is a critical building block in medicinal chemistry, often employed to enhance bioavailability and target specificity.
In recent years, the demand for chiral intermediates like (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid has surged due to the growing emphasis on enantioselective synthesis in drug discovery. Researchers and pharmaceutical companies are increasingly focusing on green chemistry and sustainable synthesis methods, aligning with global trends toward environmentally friendly practices. This compound’s role in peptide coupling reactions and Boc-protection strategies has made it a subject of interest in academic and industrial laboratories alike.
The CAS No. 90104-21-5 is frequently searched in databases such as SciFinder and Reaxys, reflecting its importance in organic synthesis and medicinal chemistry. Users often inquire about its physical properties (e.g., melting point, solubility), synthetic routes, and applications in asymmetric catalysis. Additionally, its stability under various conditions and compatibility with other protecting groups are common topics of discussion in forums and research publications.
From a technical perspective, the (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid exhibits excellent reactivity in amide bond formation, a cornerstone of peptide synthesis. Its Boc group can be selectively removed under mild acidic conditions, making it ideal for multi-step synthetic sequences. This feature is particularly valuable in the development of biologically active compounds, where protecting group strategies are crucial for achieving high yields and purity.
In the context of AI-driven drug discovery, compounds like CAS No. 90104-21-5 are often highlighted for their potential in virtual screening and molecular docking studies. The rise of machine learning in chemistry has spurred interest in such intermediates, as they serve as templates for designing novel therapeutics. Furthermore, the compound’s relevance in fragment-based drug design underscores its utility in modern pharmaceutical research.
Quality control and analytical characterization of (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid are critical for ensuring reproducibility in synthetic workflows. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and enantiomeric excess. These analytical methods are frequently searched by users seeking to optimize their synthetic protocols.
In summary, (2S)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-pyrrole-2-carboxylic acid (CAS No. 90104-21-5) is a pivotal compound in organic and medicinal chemistry, with applications spanning drug development, asymmetric synthesis, and green chemistry. Its structural features and reactivity profile continue to inspire innovations in pharmaceutical research, making it a staple in laboratories worldwide.
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